1,3-Di-tert-butylbenzene is an aromatic hydrocarbon characterized by a benzene ring with two tert-butyl groups attached at the 1 and 3 positions. Its chemical formula is and it has a molecular weight of approximately 198.33 g/mol. This compound is a colorless liquid that is nearly insoluble in water but miscible with organic solvents, making it useful in various chemical applications. The tert-butyl groups contribute to its steric bulk, influencing its reactivity and physical properties.
1,3-Di-tert-butylbenzene finds application as an analytical reagent in the study of metabolic profiles. It acts as an internal standard in the analysis of biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) []. This application takes advantage of its well-defined chemical and physical properties, including high stability, low volatility, and good solubility in organic solvents [].
Research suggests that 1,3-Di-tert-butylbenzene exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria []. However, the specific mechanisms of action and the potential for development as an antimicrobial agent require further investigation [].
1,3-Di-tert-butylbenzene can be synthesized through various methods:
Interaction studies involving 1,3-Di-tert-butylbenzene often focus on its behavior in mixtures with other solvents and gases. For example, research has examined its phase behavior when combined with carbon dioxide, highlighting its potential use in supercritical fluid extraction processes . Additionally, studies on its metabolic pathways suggest interactions with enzymes involved in detoxification processes .
1,3-Di-tert-butylbenzene shares structural similarities with several related compounds. Here are some notable comparisons:
Compound | Structure Description | Unique Features |
---|---|---|
Tert-Butylbenzene | Benzene ring with one tert-butyl group | Less sterically hindered than 1,3-Di-tert-butylbenzene |
1,2-Di-tert-butylbenzene | Benzene ring with two tert-butyl groups at positions 1 and 2 | Different substitution pattern affects reactivity |
1,3,5-Tri-tert-butylbenzene | Benzene ring with three tert-butyl groups | Increased steric hindrance compared to 1,3-Di-tert-butylbenzene |
Diisopropylbenzene | Benzene ring substituted with two isopropyl groups | Different branching affects physical properties |
The unique feature of 1,3-Di-tert-butylbenzene lies in its specific substitution pattern which influences both its chemical reactivity and physical properties compared to other similar compounds. Its steric bulk from two tert-butyl groups at the meta positions results in distinct behavior during